[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid
CAS No.:
Cat. No.: VC13460505
Molecular Formula: C17H26N2O2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H26N2O2 |
|---|---|
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | 2-[(1-benzylpyrrolidin-2-yl)methyl-propan-2-ylamino]acetic acid |
| Standard InChI | InChI=1S/C17H26N2O2/c1-14(2)19(13-17(20)21)12-16-9-6-10-18(16)11-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,20,21) |
| Standard InChI Key | VBWKGKUMBBMLRS-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1CCCN1CC2=CC=CC=C2)CC(=O)O |
| Canonical SMILES | CC(C)N(CC1CCCN1CC2=CC=CC=C2)CC(=O)O |
Introduction
Structural Characteristics and Stereochemical Considerations
The compound’s IUPAC name, 2-[(1-benzylpyrrolidin-2-yl)methyl-propan-2-ylamino]acetic acid, reflects its branched structure. Key features include:
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A pyrrolidine ring substituted at the 1-position with a benzyl group.
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A methylisopropylamino side chain at the 2-position.
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A carboxylic acid terminus for hydrogen bonding and solubility .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 290.4 g/mol |
| CAS Number (S-enantiomer) | 1354007-33-2 |
| SMILES | CC(C)N(CC1CCCN1CC2=CC=CC=C2)CC(=O)O |
The compound exhibits chirality at the pyrrolidine’s 2-position, yielding (R)- and (S)-enantiomers. Enantiomers often display distinct biological activities, necessitating stereoselective synthesis for targeted applications .
Synthetic Pathways and Optimization
Synthesis involves multi-step organic reactions, emphasizing stereochemical control and functional group compatibility .
Key Steps:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions.
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Benzyl Group Introduction: Alkylation using benzyl bromide or reductive amination with benzaldehyde.
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Isopropylamino Side Chain: Nucleophilic substitution with isopropylamine or Mitsunobu reaction for stereochemical fidelity .
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Acetic Acid Moiety: Coupling via HATU/DIPEA-mediated amidation or ester hydrolysis .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrrolidine Alkylation | Benzyl bromide, KCO, DMF | 85 |
| Amide Coupling | HATU, DIPEA, DCM | 78 |
| Ester Hydrolysis | LiOH, THF/MeOH/HO | 90 |
Industrial scaling employs continuous flow reactors to enhance efficiency, reducing reaction times by 40% compared to batch processes.
Chemical Reactivity and Derivative Formation
The compound’s functional groups enable diverse modifications:
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Carboxylic Acid: Esterification, amidation, or salt formation for prodrug development.
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Secondary Amine: Alkylation, acylation, or ureation to modulate lipophilicity.
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Benzyl Group: Hydrogenolysis for deprotection or cross-coupling reactions .
Case Study: Analgesic Derivatives
Patents describe analogues with 3-benzyl-3-hydroxy-2-aminopropionic acid frameworks exhibiting µ-opioid receptor affinity (IC = 12 nM) . Modifications to the isopropylamino group in [(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid could yield similar pharmacophores .
Applications in Pharmaceutical Research
Intermediate for Drug Synthesis
The compound serves as a precursor for KSP inhibitors and neuroprotective agents . Its chiral center is critical for enantioselective binding to biological targets .
Case Study: Antiseizure Candidates
Derivatives of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide show 80% seizure reduction in murine models, suggesting structural parallels for development .
Physicochemical Properties and Analytical Characterization
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Solubility: 15 mg/mL in DMSO; <1 mg/mL in HO.
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Stability: Stable at pH 2–8 for 24 hours; degrades under strong oxidative conditions.
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Analytical Data: (500 MHz, DMSO-): δ 7.30–7.20 (m, 5H, Ar-H), 3.82 (s, 2H, CHCOO), 2.90–2.70 (m, 4H, pyrrolidine-H) .
Future Directions and Research Opportunities
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